molecular formula C9H11BrFN B13155190 3-(2-Bromo-3-fluorophenyl)propan-1-amine

3-(2-Bromo-3-fluorophenyl)propan-1-amine

Cat. No.: B13155190
M. Wt: 232.09 g/mol
InChI Key: QQZWVMCLMUYUNP-UHFFFAOYSA-N
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Description

3-(2-Bromo-3-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12BrFN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-fluorophenyl)propan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide under controlled conditions.

    Amination: The brominated and fluorinated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylpropanamines.

    Oxidation and Reduction: Products include imines, secondary amines, and tertiary amines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-(2-Bromo-3-fluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-fluorophenyl)propan-1-amine
  • 3-(2-Bromo-3-chlorophenyl)propan-1-amine
  • 3-(2-Fluorophenyl)propan-1-amine

Uniqueness

3-(2-Bromo-3-fluorophenyl)propan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

3-(2-bromo-3-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4,6,12H2

InChI Key

QQZWVMCLMUYUNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCCN

Origin of Product

United States

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